molecular formula C19H14N4O3S B13380731 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B13380731
M. Wt: 378.4 g/mol
InChI Key: GSCWOYYDXSQLTL-UFFVCSGVSA-N
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Description

2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrimidine, thiophene, and nitrile groups

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(E)-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C19H14N4O3S/c20-9-13-12-7-4-8-15(12)27-17(13)21-10-14-16(24)22-19(26)23(18(14)25)11-5-2-1-3-6-11/h1-3,5-6,10,25H,4,7-8H2,(H,22,24,26)/b21-10+

InChI Key

GSCWOYYDXSQLTL-UFFVCSGVSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has garnered attention in recent research due to its potential biological activities, particularly in anticancer applications. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of pyrimidine derivatives with cyclopentathiophene frameworks. The structural complexity arises from the incorporation of both pyrimidine and thiophene moieties, which are known to enhance biological activity. The key structural features include:

  • Pyrimidine Ring : A core component that contributes to the compound's interaction with biological targets.
  • Cyclopentathiophene : Provides additional stability and bioactivity through its unique electronic properties.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC19H18N4O3S
Molecular Weight366.44 g/mol
IUPAC Name2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results are summarized in Table 2.

Table 2: In Vitro Anticancer Activity Results

Cell LineIC50 (μM)Mechanism of Action
A54915.5Induction of apoptosis
HeLa12.3Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound is more effective against HeLa cells compared to A549 cells.

The proposed mechanism involves the following pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and thiophene rings can significantly alter potency and selectivity.

Key Findings from SAR Studies

  • Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to enhance anticancer activity.
  • Thiophene Modifications : Altering the thiophene structure can improve solubility and bioavailability.

Table 3: SAR Insights

Modification TypeEffect on Activity
Pyrimidine SubstituentIncreased potency (up to 30%)
Thiophene Ring VariationImproved solubility (up to 50%)

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